1-邻位十六烷基-2-油酰基-sn-甘油-3-磷酸胆碱

描述

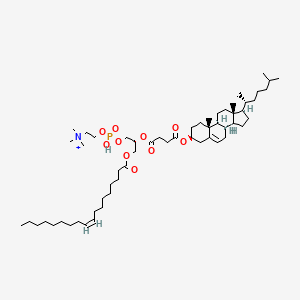

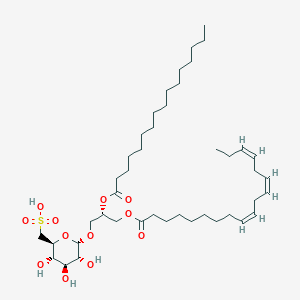

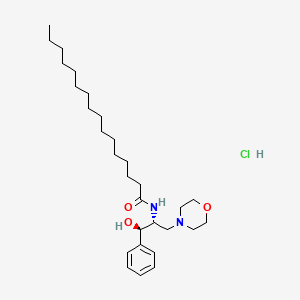

1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine is a member of the platelet-activating factor (PAF) family of glycerophospholipids . It is a phosphatidylcholine in which the alkyl and the acyl groups at positions 1 and 2 are hexadecyl and oleoyl respectively .

Molecular Structure Analysis

The molecular formula of 1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine is C42H84NO7P . It has an average mass of 746.093 Da and a monoisotopic mass of 745.598511 Da . The structure contains an ether-linked hexadecyl chain at the sn-1 position and an ester-linked oleoyl chain at the sn-2 position .Physical and Chemical Properties Analysis

The physical and chemical properties of 1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine include a high number of freely rotating bonds (41) and a large polar surface area (104 Ų) . It also has a high predicted logP value (11.93), indicating low water solubility .科学研究应用

合成和化学性质

1-邻位十六烷基-2-油酰基-sn-甘油-3-磷酸胆碱已被用于合成磷脂酰胆碱的新型类似物,这对于研究磷脂酶在体内捕获和裂解脂质体的作用非常重要 (Agarwal、Bali 和 Gupta,1984 年)。

与环境因素的相互作用

研究表明,1-邻位十六烷基-2-油酰基-sn-甘油-3-磷酸胆碱等磷酸胆碱与环境因素(如臭氧)发生反应,可用于了解表面压力-面积等温线的变化,从而深入了解其结构动力学 (Lai、Yang 和 Finlayson‐Pitts,1994 年)。

在生物系统中的潜力

该化合物的衍生物在调节血压方面显示出潜力,因为其一种类似物在高血压大鼠中表现出有效的降压活性 (Masugi、Ogihara、Otsuka、Saeki 和 Kumahara,1982 年)。此外,它已在酶促合成过程中得到研究,突出了其在生物化学和分子生物学中的用途 (Wykle、Malone 和 Snyder,1980 年)。

在细胞过程中的作用

该化合物在外分泌腺中发挥作用,表现出类似于乙酰胆碱的作用。这表明它参与了细胞信号通路 (Söling、Eibl 和 Fest,1984 年)。

对磷脂双层的影響

它有助于理解磷脂双层的结构和动力学,如比较单不饱和酰基链对双层性质的影响的研究中所示 (Siminovitch、Wong、Berchtold 和 Mantsch,1988 年)。

在生物物理研究中的应用

其衍生物已用于生物物理研究中,以研究膜相关酶,揭示了涉及磷脂的酶促过程的见解 (Diez 和 Mong,1990 年)。

作用机制

Target of Action

1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, also known as a phosphatidylcholine, is a type of glycerophospholipid . Its primary targets are the cell membranes where it plays a crucial role in membrane fluidity and structure . It also targets the lung alveoli as a major component of pulmonary surfactants, functioning to lower the surface tension inside mammalian lung alveoli at the air–fluid interface .

Mode of Action

This compound interacts with its targets by integrating into the lipid bilayer of cell membranes. The oleoyl (cis-9-octadecenoic acid) and hexadecyl (hexadecanoic acid) chains are hydrophobic and interact with the fatty acid chains of other phospholipids, while the phosphocholine group is hydrophilic and interacts with the aqueous environment . This amphipathic nature allows it to play a crucial role in forming the lipid bilayer of cell membranes.

Biochemical Pathways

1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine is involved in several biochemical pathways. As a phosphatidylcholine, it is a key component of lecithin, and it is involved in the biosynthesis of lipoproteins . It is also a precursor for the intracellular messenger molecule, diacylglycerol, which is involved in a number of signaling pathways .

Pharmacokinetics

As a lipid compound, it is likely absorbed in the intestines, incorporated into chylomicrons, and transported via the lymphatic system into the bloodstream . Once in the bloodstream, it can be delivered to cells throughout the body where it can be integrated into cell membranes or metabolized.

Result of Action

The integration of 1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine into cell membranes contributes to the structural integrity and fluidity of the membranes. This is crucial for the function of cells and the organism as a whole . In the lungs, it contributes to the function of surfactants, reducing surface tension and preventing the alveoli from collapsing .

Action Environment

The action of 1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For example, the presence of other lipids can affect its integration into cell membranes. Additionally, factors that affect lipid digestion and absorption, such as diet and the presence of bile acids, can influence its bioavailability .

属性

IUPAC Name |

[(2R)-3-hexadecoxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h20,22,41H,6-19,21,23-40H2,1-5H3/b22-20-/t41-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEDNCDNGMIKST-IYEJTHTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl[(2-iodophenyl)methyl]amine](/img/structure/B3044016.png)

![2-Aminoethyl [(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] hydrogen phosphate](/img/structure/B3044025.png)